![molecular formula C17H28Cl2N2O B2551137 1-Cyclopropyl-2-(4-(2-methylbenzyl)piperazin-1-yl)ethanol dihydrochloride CAS No. 1396782-23-2](/img/structure/B2551137.png)
1-Cyclopropyl-2-(4-(2-methylbenzyl)piperazin-1-yl)ethanol dihydrochloride
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Description
1-Cyclopropyl-2-(4-(2-methylbenzyl)piperazin-1-yl)ethanol dihydrochloride is a chemical compound that has gained significant attention for its potential applications in scientific research. It is a synthetic compound that has been developed as a potential drug candidate for the treatment of various diseases. The compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
- The piperazine moiety in this compound is a common structural feature in antipsychotic drugs. Researchers have explored its potential as an antipsychotic agent, aiming to develop novel medications for mental health disorders .
- Poly(ADP-ribose) polymerase (PARP) inhibitors have gained prominence in cancer therapy. Some derivatives of 1-Cyclopropyl-2-(4-(2-methylbenzyl)piperazin-1-yl)ethanol have been investigated for their PARP inhibitory activity, which could enhance the efficacy of chemotherapy and radiation therapy in breast cancer cells .
- The compound’s ability to increase phosphorylation of H2AX suggests its involvement in DNA damage response pathways. Researchers have explored its potential role in modulating DNA repair mechanisms .
- In vitro studies have investigated the mode of action of phorbol esters, potent tumor promoters. This compound has been studied in the context of tumor promotion mechanisms, providing insights into its biological effects .
- The synthesis of piperazines is an active area of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, aza-Michael additions, and ring-opening reactions. Researchers have explored the cyclization of related compounds, shedding light on efficient synthetic routes .
- Given the diverse biological activities associated with piperazine derivatives, scientists have explored modifications to enhance their pharmacological properties. This compound serves as a valuable scaffold for drug development, especially in the context of central nervous system disorders and cancer .
Antipsychotic Agents
PARP Inhibitors
DNA Damage Response Modulation
Tumor Promotion Mechanisms
Synthetic Methods and Cyclization Reactions
Drug Development and Medicinal Chemistry
properties
IUPAC Name |
1-cyclopropyl-2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]ethanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.2ClH/c1-14-4-2-3-5-16(14)12-18-8-10-19(11-9-18)13-17(20)15-6-7-15;;/h2-5,15,17,20H,6-13H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUIXCJBTGAJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC(C3CC3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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